

In-Depth FTIR Spectrum Analysis of Pigment Yellow 73: A Technical Guide

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Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of **Pigment Yellow 73** (C.I. 11738). The document details the expected vibrational modes, a standard experimental protocol for analysis, and a logical workflow for spectral interpretation, serving as a vital resource for professionals in analytical chemistry, materials science, and related fields.

Introduction to Pigment Yellow 73 and FTIR Spectroscopy

Pigment Yellow 73, chemically known as 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, is a monoazo pigment widely used in various industrial applications, including plastics, inks, and coatings. Its chemical structure dictates its characteristic color and performance properties.

FTIR spectroscopy is a powerful analytical technique for identifying and characterizing organic and inorganic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. This technique is invaluable for quality control, research, and identification of unknown materials.

Predicted FTIR Spectral Data of Pigment Yellow 73

Due to the unavailability of a publicly accessible, detailed, and assigned experimental FTIR spectrum of **Pigment Yellow 73**, the following table presents a set of predicted characteristic absorption bands. These predictions are based on the known chemical structure of the pigment and established correlations between molecular functional groups and their corresponding vibrational frequencies in the infrared region.

Wavenumber (cm ⁻¹)	Predicted Vibrational Mode	Functional Group
~3300 - 3100	N-H stretching	Amide (-CONH-)
~3100 - 3000	C-H stretching (aromatic)	Aromatic rings
~2960 - 2850	C-H stretching (aliphatic)	Methyl (-CH ₃), Methoxy (-OCH ₃)
~1670 - 1640	C=O stretching (Amide I)	Amide (-CONH-)
~1600 - 1580	C=C stretching	Aromatic rings
~1550 - 1500	N-O asymmetric stretching	Nitro group (-NO ₂)
~1540 - 1520	N-H bending (Amide II)	Amide (-CONH-)
~1450	C-H bending	Methyl (-CH ₃)
~1350 - 1330	N-O symmetric stretching	Nitro group (-NO ₂)
~1250 - 1200	C-O stretching	Aryl ether (-O-CH ₃)
~1100 - 1000	C-N stretching	Aromatic amine
~850 - 800	C-H out-of-plane bending	Substituted aromatic rings
~750 - 700	C-Cl stretching	Chloro-substituted aromatic ring

Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for the analysis of a solid powder sample of **Pigment Yellow 73** using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a widely used technique for solid samples as it requires minimal sample preparation.

3.1. Instrumentation

- FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS50, PerkinElmer Spectrum Two)
- ATR accessory with a diamond or zinc selenide crystal

3.2. Sample Preparation

- Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.
- Place a small amount of the **Pigment Yellow 73** powder (typically a few milligrams) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

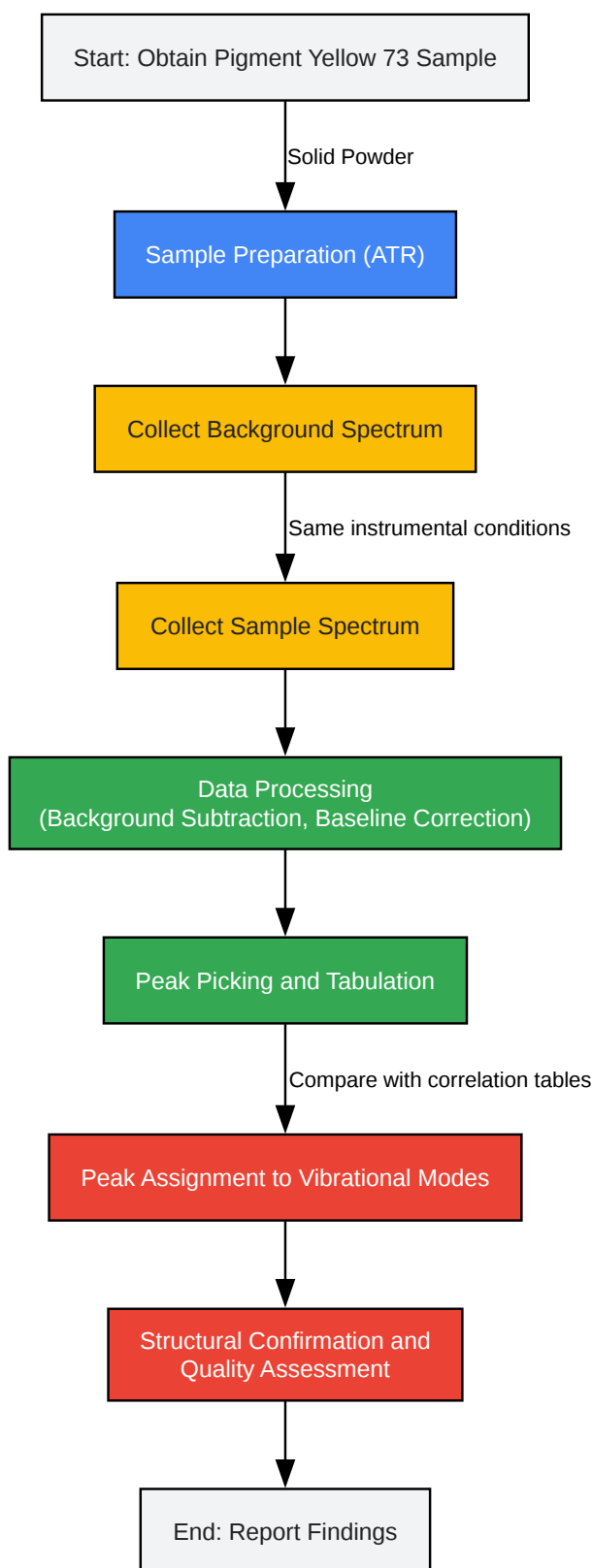
- **Background Scan:** Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. This scan measures the absorbance of the atmosphere (CO_2 , H_2O) and the instrument itself, which will be subtracted from the sample spectrum.
- **Sample Scan:** With the pigment sample in place, collect the sample spectrum.
- **Spectral Parameters:**
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
 - Data Format: Transmittance or Absorbance.

3.4. Data Processing

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
- Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

Workflow for FTIR Spectrum Analysis of Pigment Yellow 73

The following diagram illustrates the logical workflow for the analysis and interpretation of the FTIR spectrum of **Pigment Yellow 73**.



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FTIR Analysis Workflow for **Pigment Yellow 73**

This comprehensive guide provides the foundational knowledge for conducting and interpreting the FTIR analysis of **Pigment Yellow 73**. By following the detailed experimental protocol and referencing the predicted spectral data, researchers and scientists can effectively utilize FTIR spectroscopy for the identification and characterization of this important organic pigment.

- To cite this document: BenchChem. [In-Depth FTIR Spectrum Analysis of Pigment Yellow 73: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080490#ftir-spectrum-analysis-of-pigment-yellow-73\]](https://www.benchchem.com/product/b080490#ftir-spectrum-analysis-of-pigment-yellow-73)

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